Cas no 96193-68-9 (H-D-Lys(Tfa)-OH)

H-D-Lys(Tfa)-OH is a protected derivative of lysine, where the ε-amino group is shielded by a trifluoroacetyl (Tfa) group. This modification enhances selectivity in peptide synthesis by preventing unwanted side reactions at the lysine side chain. The Tfa group is stable under standard coupling conditions but can be selectively removed under mild basic conditions, making it suitable for orthogonal protection strategies. The compound is widely used in solid-phase peptide synthesis (SPPS) and solution-phase methods, offering high purity and reliable performance. Its compatibility with Fmoc/t-Bu chemistry makes it a valuable building block for constructing complex peptides and bioconjugates.
H-D-Lys(Tfa)-OH structure
H-D-Lys(Tfa)-OH structure
Product Name:H-D-Lys(Tfa)-OH
CAS No:96193-68-9
MF:C8H13F3N2O3
MW:242.195632696152
CID:3168557
PubChem ID:40602793
Update Time:2025-06-08

H-D-Lys(Tfa)-OH Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-amino-6-(2,2,2-trifluoroacetamido)hexanoic acid
    • N6-Trifluoroacetyl-D-Lysine
    • (2R)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid
    • D-Lysine, N6-(trifluoroacetyl)-
    • 96193-68-9
    • AS-84405
    • (R)-2-Amino-6-(2,2,2-trifluoroacetamido)hexanoic acid
    • EN300-7058333
    • PZZHRSVBHRVIMI-RXMQYKEDSA-N
    • G78945
    • (2R)-2-amino-6-(trifluoroacetamido)hexanoic acid
    • H-D-Lys(TFA)-OH
    • D-Lysine,N6-(trifluoroacetyl)-
    • MFCD00037223
    • SCHEMBL6033129
    • H-D-Lys(Tfa)-OH
    • Inchi: 1S/C8H13F3N2O3/c9-8(10,11)7(16)13-4-2-1-3-5(12)6(14)15/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m1/s1
    • InChI Key: PZZHRSVBHRVIMI-RXMQYKEDSA-N
    • SMILES: C(O)(=O)[C@@H](CCCCNC(C(F)(F)F)=O)N

Computed Properties

  • Exact Mass: 242.088
  • Monoisotopic Mass: 242.088
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _1.7
  • Topological Polar Surface Area: 92.4A^2

H-D-Lys(Tfa)-OH Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1252512-2g
H-D-Lys(Tfa)-OH
96193-68-9 98%
2g
$170 2024-06-05
eNovation Chemicals LLC
Y1252512-5g
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eNovation Chemicals LLC
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eNovation Chemicals LLC
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eNovation Chemicals LLC
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eNovation Chemicals LLC
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Key Organics Ltd
AS-84405-1g
(2R)-2-amino-6-(2,2,2-trifluoroacetamido)hexanoic acid
96193-68-9 >97%
1g
£106.00 2025-02-08
Key Organics Ltd
AS-84405-10g
(2R)-2-amino-6-(2,2,2-trifluoroacetamido)hexanoic acid
96193-68-9 >97%
10g
£357.00 2025-02-08
Key Organics Ltd
AS-84405-25g
(2R)-2-amino-6-(2,2,2-trifluoroacetamido)hexanoic acid
96193-68-9 >97%
25g
£571.00 2025-02-08
Key Organics Ltd
AS-84405-5g
(2R)-2-amino-6-(2,2,2-trifluoroacetamido)hexanoic acid
96193-68-9 >97%
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£239.00 2025-02-08

Additional information on H-D-Lys(Tfa)-OH

Professional Introduction to Compound with CAS No. 96193-68-9 and Product Name H-D-Lys(Tfa)-OH

Compound with CAS No. 96193-68-9 and the product name H-D-Lys(Tfa)-OH represent a significant advancement in the field of pharmaceutical chemistry and biotechnology. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The chemical structure of H-D-Lys(Tfa)-OH, which combines the amino acid lysine with a trifluoroacetyl (Tfa) group, endows it with enhanced stability and bioavailability, making it a valuable intermediate in the synthesis of various bioactive molecules.

The trifluoroacetyl group is a critical moiety in H-D-Lys(Tfa)-OH, as it not only improves the compound's solubility in organic solvents but also enhances its reactivity in peptide coupling reactions. This property is particularly advantageous in the synthesis of peptide-based drugs, where high yields and purity are essential for therapeutic efficacy. The use of H-D-Lys(Tfa)-OH as a building block has been explored in numerous studies, demonstrating its versatility in constructing complex peptide sequences.

Recent research has highlighted the role of H-D-Lys(Tfa)-OH in the development of novel antibiotics and antiviral agents. The enhanced stability provided by the Tfa group allows for prolonged circulation time in biological systems, which is crucial for achieving sustained therapeutic effects. Additionally, the compound's ability to form stable amide bonds makes it an ideal candidate for designing protease inhibitors, which are widely used in the treatment of chronic diseases such as cancer and HIV/AIDS.

In the realm of medicinal chemistry, H-D-Lys(Tfa)-OH has been utilized to develop targeted therapies that leverage its ability to selectively interact with specific biological targets. For instance, studies have shown that derivatives of H-D-Lys(Tfa)-OH can be designed to inhibit enzymes involved in inflammation and oxidative stress, thereby offering potential treatments for conditions like rheumatoid arthritis and neurodegenerative diseases. The compound's unique chemical properties also make it suitable for use in drug delivery systems, where its stability ensures that active pharmaceutical ingredients remain intact until they reach their intended site of action.

The synthesis of H-D-Lys(Tfa)-OH involves a series of well-defined chemical reactions that highlight the precision required in pharmaceutical manufacturing. The process typically begins with the protection of lysine's amino group followed by trifluoroacetylation under controlled conditions. This method ensures high yield and minimal side reactions, which are critical for producing pharmaceutical-grade compounds. Advanced analytical techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy are employed to verify the purity and structural integrity of H-D-Lys(Tfa)-OH, ensuring compliance with regulatory standards.

One of the most compelling aspects of H-D-Lys(Tfa)-OH is its potential to be incorporated into peptidomimetics—molecules that mimic peptides but exhibit improved pharmacokinetic properties. These peptidomimetics have shown promise in early clinical trials for treating a variety of diseases, including cancer and inflammatory disorders. The ability of H-D-Lys(Tfa)-OH to serve as a precursor for these peptidomimetics underscores its importance in modern drug discovery efforts.

The impact of compounds like H-D-Lys(Tfa)-OH extends beyond their direct therapeutic applications. They also serve as valuable tools for researchers studying protein-protein interactions and enzyme mechanisms. By providing a scaffold that can be modified to target specific biological pathways, these compounds enable scientists to gain deeper insights into disease processes and develop more effective treatments.

As research continues to evolve, the applications of H-D-Lys(Tfa)-OH are likely to expand further. Emerging technologies such as CRISPR gene editing and mRNA-based therapeutics may offer new opportunities for leveraging this compound's unique properties. For instance, peptide-based drugs synthesized using H-D-Lys(Tfa)-OH could be combined with gene editing tools to deliver targeted therapies directly to affected cells.

In conclusion, compound with CAS No. 96193-68-9 and product name H-D-Lys(Tfa)-OH represent a cornerstone in modern pharmaceutical chemistry. Their versatility, stability, and bioactivity make them indispensable tools for drug development across multiple therapeutic areas. As research progresses, we can expect even more innovative applications to emerge, further solidifying their role in advancing human health and well-being.

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